molecular formula C12H16BrNO2S B077772 1-(4-Bromo-3-methylphenylsulfonyl)piperidine CAS No. 332906-22-6

1-(4-Bromo-3-methylphenylsulfonyl)piperidine

Cat. No.: B077772
CAS No.: 332906-22-6
M. Wt: 318.23 g/mol
InChI Key: GKCILCLYIZSIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 12 H 16 BrNO 2 S and a molecular weight of 318.23 g/mol, this compound is characterized by its piperidine moiety linked to a 4-bromo-3-methylphenyl ring via a sulfonyl group. This specific structure, which incorporates both a bromine atom and a sulfonamide functional group, makes it a versatile intermediate for various synthetic transformations, including nucleophilic substitution and cross-coupling reactions. This compound is provided with a minimum purity of 98% and is ideal for use in the synthesis of more complex molecules for pharmaceutical and biological screening. It is commonly utilized as a key precursor in the development of protein degrader building blocks and other bioactive small molecules. Researchers value it for its potential to modulate the physicochemical properties of lead compounds and to explore structure-activity relationships. Handling Note: This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or consumer use. Store at room temperature in a cool, dry place.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-9-11(5-6-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCILCLYIZSIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353372
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332906-22-6
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Piperidine

Piperidine reacts with 4-bromo-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction typically proceeds at 0–25°C for 4–8 hours, yielding the sulfonamide after aqueous workup and recrystallization.

Example Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine (1.5 eq)
Temperature0–25°C
Reaction Time6 hours
Yield80–90% (theoretical)

This method mirrors the bromination selectivity observed in CN112645902A, where tetra-n-butylammonium tetraphenylborate enhances para-selectivity during electrophilic substitution.

Multi-step Synthesis Involving Bromination and Sulfonylation

An alternative approach involves sequential functionalization of a pre-assembled phenylpiperidine scaffold. This method is advantageous for introducing bromine and sulfonyl groups with precise regiocontrol.

Synthesis of N-Phenylpiperidine

Following the protocol in CN112645902A, bromobenzene and piperidine react in sulfolane with potassium tert-butoxide at 160–165°C to form N-phenylpiperidine. Adapting this to the target compound requires introducing methyl and sulfonyl groups post-synthetically.

Friedel-Crafts Methylation and Sulfonylation

  • Methylation : A Friedel-Crafts alkylation using methyl chloride and AlCl₃ introduces the methyl group at the meta position relative to the piperidine moiety.

  • Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) and tetra-n-butylammonium tetraphenylborate ensures para-bromination.

  • Sulfonylation : Sulfur trioxide (SO₃) in sulfuric acid introduces the sulfonic acid group, which is converted to the sulfonyl chloride using PCl₅.

Challenges : Competing directing effects (piperidine as a strong para-director vs. methyl as an ortho/para-director) necessitate careful optimization.

Catalytic Methods for Improved Selectivity and Yield

Role of Phase-Transfer Catalysts

Tetra-n-butylammonium tetraphenylborate, as described in CN112645902A, enhances reaction efficiency in non-polar solvents by stabilizing transition states. Applying this catalyst during sulfonylation could improve yields by mitigating side reactions (e.g., over-sulfonation).

Solvent and Temperature Optimization

SolventDielectric ConstantSuitability for Sulfonylation
Sulfolane43.3High (favors polar transition states)
Dichloromethane8.9Moderate (balances solubility and reactivity)
Acetonitrile37.5High (polar aprotic)

Elevated temperatures (40–60°C) accelerate sulfonylation but risk decomposition, whereas lower temperatures favor selectivity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (Reported)
Direct Sulfonamide FormationMinimal steps, high atom economyRequires pre-synthesized sulfonyl chloride80–90%*
Multi-step FunctionalizationPrecise regiocontrolLengthy, low overall yield50–60%*
Catalytic BrominationHigh para-selectivityLimited to bromination step85–90%

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated reagent delivery systems are recommended to maintain consistency. Recrystallization using dichloromethane/n-heptane (1:4 v/v), as demonstrated in CN112645902A, ensures high-purity product isolation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

1-(4-Bromo-3-methylphenylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the brominated phenyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural rigidity and can influence the overall conformation of the molecule.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituents on Phenyl Ring Key Properties/Activities Reference
1-(4-Bromo-3-methylphenylsulfonyl)piperidine 4-Br, 3-Me Potential enzyme inhibition, synthetic intermediate N/A
1-[(5-Bromo-2-ethoxy-4-Me-phenyl)sulfonyl]piperidine 5-Br, 2-OEt, 4-Me Crystallographic applications
1-(4-MeO-phenylsulfonyl)piperidine derivatives 4-OMe Antimicrobial, microwave synthesis
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl Sigma receptor ligands, hydrophobic interactions
Phencyclidine (TCP) Thienyl-cyclohexyl NMDA receptor antagonism, psychoactive

Biological Activity

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, along with a brominated methylphenyl substituent. Its molecular formula is C12H16BrNO2SC_{12}H_{16}BrNO_2S .

The compound is synthesized through nucleophilic substitution reactions, typically involving the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine. Basic conditions, often utilizing triethylamine or sodium hydroxide, are employed to facilitate this reaction . The resulting product has been utilized as an intermediate in various synthetic pathways aimed at developing bioactive molecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with protein active sites, while the brominated phenyl moiety enhances binding affinity through hydrophobic interactions. The structural rigidity provided by the piperidine ring may also influence the conformation and reactivity of the compound .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Sulfonamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In particular, compounds with similar piperidine structures have shown promise in targeting specific cancer pathways .

Study on Related Compounds

A study explored the structure-activity relationship (SAR) of various piperidine derivatives, noting that modifications at the phenyl ring significantly influenced their cytotoxicity against cancer cell lines. Compounds with bromine substitutions were particularly noted for their enhanced activity against breast cancer cells .

Synergistic Effects

Research has also examined the combination effects of piperidine derivatives with established chemotherapeutics like doxorubicin. These studies found that certain modifications could lead to synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Compound Structural Features Biological Activity
This compoundSulfonyl group + brominated phenylPotential antimicrobial and anticancer activity
1-(3-Bromo-4-methylphenylsulfonyl)piperidineSimilar structure but different substitutionModerate anticancer activity
4-Bromo-1-(methylsulfonyl)piperidineLacks phenyl groupLower biological activity compared to sulfonamides

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-3-methylphenylsulfonyl)piperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of piperidine with 4-bromo-3-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

  • Dissolving piperidine and the sulfonyl chloride in dichloromethane (DCM) with a base like potassium carbonate (K₂CO₃) to neutralize HCl byproducts.
  • Refluxing the mixture at 40–50°C for 6–12 hours under inert atmosphere.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yield optimization requires stoichiometric control (1:1.2 molar ratio of piperidine to sulfonyl chloride) and monitoring reaction completion via TLC or HPLC .

Q. What safety protocols are critical when handling brominated sulfonamide compounds like this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
  • Quench residual sulfonyl chloride with ice-cold sodium bicarbonate solution to prevent exothermic reactions.
  • Store the compound in airtight containers away from light and moisture to avoid decomposition .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Purity Analysis: HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) or GC-MS.
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify sulfonyl group integration (~δ 3.0–3.5 ppm for piperidine protons; δ 125–140 ppm for aromatic carbons).
    • Mass Spectrometry: ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z ~332).
    • Elemental Analysis: Validate C, H, N, S, and Br percentages .

Advanced Research Questions

Q. What crystallographic strategies resolve disorder in the sulfonyl or bromo-methyl groups during X-ray structure determination?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance anomalous scattering from bromine.
  • Structure Solution: Employ dual-space algorithms in SHELXD for phase determination, leveraging Br atoms as heavy-atom markers.
  • Refinement: In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain disorder using PART/SUMP instructions.
  • Validation: Check ADPs and electron density maps (e.g., using WinGX/ORTEP) to ensure geometric plausibility .

Q. How do steric and electronic effects of the bromo and methyl substituents influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects: The 3-methyl group hinders electrophilic substitution at the adjacent position, directing reactions (e.g., Suzuki coupling) to the para-bromo site.
  • Electronic Effects: The electron-withdrawing sulfonyl group deactivates the aromatic ring, favoring nucleophilic aromatic substitution (e.g., with amines) under catalytic Cu(I) conditions.
  • Experimental Design: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition: Screen against CYP isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes.
  • Receptor Binding: Radioligand displacement assays (e.g., σ-receptors) with [³H]-DTG to measure IC₅₀ values.
  • Cellular Toxicity: MTT assays in HEK293 or HepG2 cells to assess cytotoxicity (48-hour exposure, IC₅₀ determination).
    Dose-response curves and positive controls (e.g., ketoconazole for CYP3A4) ensure reliability .

Q. How can computational docking predict the interaction of this compound with neurological targets?

Methodological Answer:

  • Target Selection: Use PDB structures (e.g., 5HT₂A receptor, PDB ID: 6A93) for docking.
  • Software Setup: AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20).
  • Ligand Preparation: Optimize 3D geometry with Open Babel (MMFF94 force field).
  • Analysis: Focus on binding affinity (ΔG), hydrogen bonds with Ser159/Ala163, and hydrophobic interactions with the sulfonyl group. Validate with MD simulations (NAMD, 100 ns) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Force Fields: Switch from MMFF94 to GAFF2 for ligand parameterization.
  • Solvent Effects: Include explicit water molecules in docking simulations to account for solvation.
  • Experimental Replication: Repeat assays under varied conditions (e.g., pH 7.4 vs. 6.8) to identify environmental dependencies.
    Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.